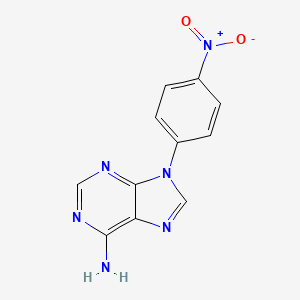

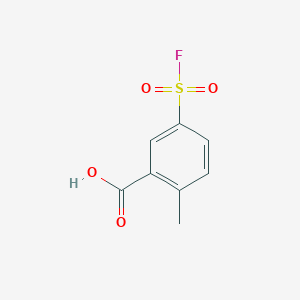

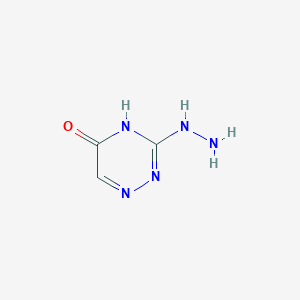

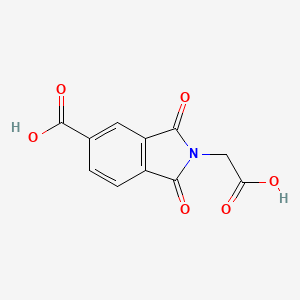

2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid

Descripción general

Descripción

Carboxymethyl derivatives, like carboxymethyl cellulose (CMC), are cellulose derivatives with carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone . They are often used as their sodium salt, sodium carboxymethyl cellulose .

Synthesis Analysis

Carboxymethyl cellulose is synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The polar (organic acid) carboxyl groups render the cellulose soluble and chemically reactive .Molecular Structure Analysis

The functional properties of CMC depend on the degree of substitution of the cellulose structure (i.e., how many of the hydroxyl groups have been converted to carboxymethyl (oxy) groups in the substitution reaction), as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .Chemical Reactions Analysis

Like alcohols, carboxylic acids can be deprotonated to give anions, which are good nucleophiles in S N 2 reactions. Like ketones, carboxylic acids undergo addition of nucleophiles to the carbonyl group .Physical And Chemical Properties Analysis

Carboxymethyl derivatives, like CMC, exhibit high viscosity, are nontoxic, and are generally considered to be hypoallergenic . They are commonly used as a viscosity modifier or thickener, and to stabilize emulsions in various products .Aplicaciones Científicas De Investigación

Hydrogel Formation

This compound can be used in the synthesis of carboxymethyl cellulose (CMC) hydrogels . These hydrogels are basic materials widely used in various fields, especially in biological engineering and medical imaging . They consist of a hydrophilic three-dimensional polymer network that rapidly expands in water and can hold a large volume of water in its swelling state without dissolving .

Drug Delivery Applications

The hydrogels made from this compound have attracted considerable research attention for the development of safe drug delivery carriers because of their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity .

Antioxidant Applications

The compound can be used in the fabrication of nanofibers for antioxidant applications . For example, lavender essential oil-incorporated polylactic acid (PLA) nanofibers were fabricated by the electrospinning technique . The lavender essential oil-incorporated PLA nanofibrous mats exhibited good antioxidant activity .

Solubilizer in Drug Classes

It can act as a solubilizer, modulating solubility, lipophilicity, and cell permeation in antibiotic or antihistaminic drug classes .

Heavy Metal Removal

This compound can be used in the removal of heavy metals like Pb (II) and Zn (II) . The carboxyl peaks of the compound were weakened after the removal tests of these heavy metals, indicating that the chelation reaction occurred between Pb (II) or Zn (II) and the carboxyl group .

Tissue Engineering

The hydrogels made from this compound can be used in tissue engineering . They have high water content, high porosity, and soft consistency, which have resulted in hydrogels being widely used as the closest mimic of natural tissue in synthetic biomaterials .

Mecanismo De Acción

Target of Action

The primary target of 2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid is corneal epithelial cells . The compound binds to the surface of these cells via its glucopyranose subunits, which interact with glucose receptors GLUT-1 .

Mode of Action

The compound interacts with its targets by binding to the surface of corneal epithelial cells . This interaction is facilitated by the glucopyranose subunits of the compound, which bind to glucose receptors GLUT-1 on the cells . The residence time of the compound bound to corneal cells is approximately 2 hours .

Biochemical Pathways

It is known that the compound is a derivative of cellulose, a complex carbohydrate that plays a crucial role in the structure of many organisms . The compound’s carboxymethyl groups (-CH2-COOH) are bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone .

Pharmacokinetics

It is known that the compound is a derivative of cellulose, which is generally considered to have low bioavailability due to its complex structure and the human body’s inability to fully break it down .

Result of Action

It is known that the compound is often used as a viscosity modifier or thickener, and to stabilize emulsions in various products . This suggests that it may have a significant impact on the physical properties of the substances it is added to.

Action Environment

The action, efficacy, and stability of 2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s effectiveness as a viscosity modifier or thickener may depend on the pH, temperature, and other characteristics of the solution it is added to .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(carboxymethyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO6/c13-8(14)4-12-9(15)6-2-1-5(11(17)18)3-7(6)10(12)16/h1-3H,4H2,(H,13,14)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFFHROJAGNUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350346 | |

| Record name | 4-carboxy-N-(carboxymethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

CAS RN |

21695-33-0 | |

| Record name | 4-carboxy-N-(carboxymethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.